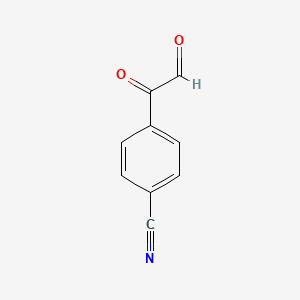

4-(2-Oxoacetyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxaldehydoylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRPJYGYHJNAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940553 | |

| Record name | 4-(Oxoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-28-7 | |

| Record name | 4-(Oxoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Oxoacetyl)benzonitrile (CAS 20099-53-0): A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxoacetyl)benzonitrile, also known as 4-cyanophenylglyoxal, is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating both a reactive α-ketoaldehyde moiety and a versatile benzonitrile group, positions it as a valuable building block for the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the para-cyano group modulates the reactivity of the phenylglyoxal core, offering distinct advantages in the design of targeted therapeutic agents and other functional organic materials. This guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20099-53-0 | N/A |

| Molecular Formula | C₉H₅NO₂ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Purity | >95% (as commercially available) | [1] |

| SMILES | N#CC1=CC=C(C(C=O)=O)C=C1 | N/A |

Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to be characteristic of a 1,4-disubstituted benzene ring with an aldehyde proton.

-

Aldehydic Proton (CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.5 - 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl bond.

-

Aromatic Protons (C₆H₄): Two sets of doublets are expected, characteristic of an AA'BB' spin system for a para-substituted benzene ring.

-

The two protons ortho to the oxoacetyl group are expected to resonate at approximately δ 8.0 - 8.2 ppm .

-

The two protons ortho to the cyano group are predicted to be in the region of δ 7.8 - 8.0 ppm .

-

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region of the spectrum.

-

The ketonic carbonyl carbon is predicted around δ 190 - 200 ppm .

-

The aldehydic carbonyl carbon is expected at a slightly lower chemical shift, around δ 185 - 195 ppm .

-

-

Nitrile Carbon (C≡N): A signal is expected in the range of δ 115 - 120 ppm .

-

Aromatic Carbons (C₆H₄): Four distinct signals are anticipated for the aromatic carbons due to the para-substitution pattern. The ipso-carbons (attached to the substituents) will have characteristic chemical shifts.

-

The carbon attached to the cyano group is predicted around δ 110-115 ppm .

-

The carbon attached to the oxoacetyl group is expected in the range of δ 135-140 ppm .

-

The remaining aromatic carbons will appear between δ 128 - 135 ppm .

-

The infrared spectrum will be dominated by the strong absorption bands of the carbonyl and nitrile functional groups.

-

C=O Stretching (Ketone and Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . Due to the presence of two carbonyl groups, this band may be broad or appear as two closely spaced peaks. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic ketones and aldehydes.

-

C≡N Stretching (Nitrile): A medium to strong, sharp absorption is predicted in the range of 2220-2240 cm⁻¹ .

-

C-H Stretching (Aldehyde): A characteristic weak to medium absorption band is expected around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C-H Stretching: Absorptions will be observed above 3000 cm⁻¹ .

-

Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹ ) will be indicative of the aromatic ring.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 159 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the formyl group (-CHO): A prominent peak at m/z 130, corresponding to the [M-29]⁺ fragment (4-cyanobenzoyl cation).

-

Loss of carbon monoxide (-CO): A peak at m/z 131 from the molecular ion.

-

Formation of the 4-cyanophenyl cation: A fragment at m/z 102.

Section 2: Synthesis and Purification

The synthesis of this compound can be effectively achieved through the oxidation of the corresponding acetophenone derivative.

Proposed Synthetic Pathway: Selenium Dioxide Oxidation

A well-established method for the conversion of an activated methyl or methylene group adjacent to a carbonyl to a new carbonyl group is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This methodology is directly applicable to the synthesis of this compound from 4-acetylbenzonitrile.

Caption: Synthetic workflow for this compound.

-

Starting Material: 4-Acetylbenzonitrile is a commercially available and relatively inexpensive starting material.

-

Oxidizing Agent: Selenium dioxide is a specific and effective reagent for the oxidation of α-methyl and methylene groups of ketones to 1,2-dicarbonyl compounds.[3]

-

Solvent System: A mixture of dioxane and water is often employed to facilitate the solubility of both the organic substrate and the inorganic oxidizing agent.[1] The presence of water can also influence the reaction rate.[2]

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the oxidation reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Acetylbenzonitrile

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated elemental selenium.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified compound. Phenylglyoxals can also be purified via the formation of their stable crystalline hydrates, which can be isolated and subsequently dehydrated if necessary.[4]

Caption: General purification workflow for the target compound.

Section 3: Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly versatile intermediate for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications.

Reactivity Profile

-

α-Ketoaldehyde Moiety: This group is highly electrophilic and can participate in a variety of reactions, including:

-

Cyclocondensation reactions: It can react with dinucleophiles (e.g., diamines, hydrazines, hydroxylamines) to form various heterocyclic rings such as quinoxalines, pyrazines, and oxazoles.

-

Nucleophilic addition: The aldehydic and ketonic carbonyls are susceptible to attack by nucleophiles.

-

-

Benzonitrile Group: The nitrile functionality can be transformed into other important functional groups:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide.

-

Reduction: Reduction can yield a primary amine.

-

Cycloaddition reactions: The nitrile group can participate in [3+2] cycloaddition reactions to form tetrazoles and other heterocycles.

-

Role in Drug Design and Development

The structural motifs present in this compound are found in numerous biologically active compounds.

-

α-Keto Amides and Related Structures: The α-ketoamide moiety is a privileged structure in medicinal chemistry, known for its ability to act as a non-electrophilic scaffold to modulate compound conformation or as a reactive "warhead" to form covalent bonds with target enzymes.[5] The α-ketoaldehyde in this compound can be a precursor to such structures.

-

Benzonitrile as a Pharmacophore: The benzonitrile group is present in a number of FDA-approved drugs.[6] It can act as a hydrogen bond acceptor and its electron-withdrawing properties can influence the pharmacokinetic profile of a molecule.[7]

Given its reactive nature and the pharmacological importance of its constituent moieties, this compound can be a key starting material for the synthesis of inhibitors for various enzyme classes, including but not limited to:

-

Protease Inhibitors: The α-ketoaldehyde can react with active site serine or cysteine residues of proteases.

-

Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors.

-

Anticancer Agents: Benzonitrile-containing compounds have shown promise as antitumor drugs.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

4-Cyanophenylglyoxal: Technical Specifications & Arginine-Selective Bioconjugation

[1]

Executive Summary

4-Cyanophenylglyoxal (4-CPG) is an

Its core utility lies in chemoproteomics and structural biology , where it serves as a probe to map solvent-accessible arginine residues or to inhibit arginine-dependent enzymatic activities.[1] The electron-withdrawing cyano group at the para position enhances the electrophilicity of the dicarbonyl moiety, potentially increasing reaction kinetics compared to unsubstituted phenylglyoxal.

Chemical Identity & Physical Properties[1][2][3][4][5]

The reagent is frequently synthesized and stored as a hydrate due to the high reactivity of the aldehyde group, which readily forms a geminal diol in the presence of moisture.

Table 1: Physicochemical Specifications

| Property | Anhydrous Form | Hydrate Form |

| IUPAC Name | 4-(2-Oxoacetyl)benzonitrile | 4-(2,2-Dihydroxyacetyl)benzonitrile |

| CAS Number | 20099-53-0 | 19010-28-7 |

| Molecular Formula | ||

| Molecular Weight | 159.14 g/mol | 177.16 g/mol |

| Appearance | Yellow crystalline solid | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, Dioxane | Water (moderate), DMSO (high) |

| SMILES | N#Cc1ccc(C(=O)C=O)cc1 | N#Cc1ccc(C(=O)C(O)O)cc1 |

Synthesis Protocol: Riley Oxidation

The most robust method for synthesizing 4-CPG involves the Riley oxidation of 4-cyanoacetophenone using selenium dioxide (

Materials Required

-

Precursor : 4-Cyanoacetophenone (100 mmol)[1]

-

Oxidant : Selenium dioxide (

) (100 mmol)[1] -

Solvent : 1,4-Dioxane / Water (10:1 v/v)[1]

-

Equipment : Round-bottom flask, reflux condenser, filtration unit.[1]

Step-by-Step Methodology

-

Solubilization : Dissolve 11.1 g (100 mmol) of

in a mixture of 75 mL 1,4-dioxane and 7.5 mL water. Heat to 50°C with stirring until fully dissolved. -

Addition : Add 14.5 g (100 mmol) of 4-cyanoacetophenone to the reaction mixture.

-

Reflux : Heat the mixture to 90°C and reflux for 4–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.[1]

-

Filtration : The reaction produces black elemental selenium (

) as a byproduct.[1] Filter the hot solution through a Celite pad to remove the selenium precipitate. -

Isolation : Evaporate the solvent under reduced pressure.

-

Purification : Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over

and concentrate. -

Crystallization : Recrystallize from hot water or a water/ethanol mixture to obtain pure 4-cyanophenylglyoxal hydrate .[1]

Mechanism of Action: Arginine Selectivity

The reaction between 4-CPG and arginine is highly specific.[1] It proceeds through the nucleophilic attack of the arginine guanidinium nitrogens on the

Reaction Pathway[1][6][7][8][9][10][11][12]

-

Adduct Formation : The guanidine group attacks the aldehyde carbonyl, followed by the ketone carbonyl.

-

Cyclization : This double condensation releases water and forms a heterocyclic cis-dihydroxyimidazolidine adduct.[1]

-

Stabilization : In the presence of borate buffer, the cis-diol moiety complexes with borate, significantly stabilizing the adduct and preventing reversibility.

Mechanistic Diagram

Figure 1: Reaction pathway of 4-cyanophenylglyoxal with arginine residues.[1] The final borate complexation is critical for adduct stability.

Experimental Protocol: Protein Labeling

This workflow describes the labeling of a target protein (e.g., BSA or a specific enzyme) to map reactive arginine residues.

Reagents

-

Protein Stock : 1–2 mg/mL in PBS (pH 7.4).[1]

-

4-CPG Stock : 50 mM in dry DMSO (Prepare fresh).

-

Reaction Buffer : 50 mM Sodium Bicarbonate (pH 8.[1]5) OR 50 mM Sodium Borate (pH 8.[1]5) (Preferred for stability).[1]

Workflow

-

Equilibration : Exchange the protein into the Reaction Buffer using a desalting column (e.g., Zeba Spin) to remove competing nucleophiles (Tris, Ammonium).

-

Incubation :

-

Add 4-CPG stock to the protein solution to a final concentration of 1–5 mM (typically 10–50x molar excess over protein).[1]

-

Keep DMSO concentration < 5% to avoid protein denaturation.

-

Incubate at 37°C for 2–4 hours in the dark.

-

-

Quenching : Stop the reaction by adding excess arginine (100 mM) or by immediate desalting.

-

Analysis :

-

LC-MS/MS : Digest protein with Trypsin (Note: Trypsin will NOT cleave at modified arginine sites).[1] Analyze mass shifts (+157.03 Da for anhydrous adduct).

-

Activity Assay : Measure enzymatic activity if the target arginine is catalytic.

-

Bioconjugation Workflow Diagram

Figure 2: Step-by-step workflow for arginine mapping using 4-cyanophenylglyoxal.[1]

Critical Considerations for Researchers

Buffer Selection & Stability

The adduct formed between phenylglyoxal derivatives and arginine is reversible in the absence of stabilization.

-

Recommendation : Use 50 mM Sodium Borate / 1 mM EDTA at pH 8.0–9.0. Borate forms a tight complex with the cis-diol of the imidazolidine ring, preventing hydrolysis and reversing the modification.

Mass Spectrometry Shifts

When analyzing peptides modified by 4-CPG:

-

Monoisotopic Mass Addition : The net mass addition is 157.03 Da (C9H5NO2 - 2H + H).[1]

-

Calculation: 4-CPG (159.[1]03) + Arg - H2O (18.[1]01) + H2O (from solvent during workup/MS) -> The adduct mass is often observed as the dihydroxyimidazolidine.[1]

-

Correction: The reaction replaces 2 H from guanidine with the CPG scaffold (-H2O). The adduct is a heterocycle. The mass shift observed is typically +115 Da (for phenylglyoxal) + Cyano group mass.

-

Precise Shift : 4-CPG (159.[1]14) - H2O (18.[1]01) = 141.13 Da net addition to the protein mass if the dehydrated form is detected. If the diol form (hydrated adduct) is preserved, the shift is 159.14 Da .

-

Validation: Always verify the specific adduct mass in your MS settings, as ionization conditions can favor the dehydrated imidazolone or the dihydroxyimidazolidine.

-

Trypsin Cleavage

Modification of an arginine residue neutralizes its positive charge and sterically hinders Trypsin access.

-

Consequence : Trypsin will skip cleavage at 4-CPG modified arginines.[1] This results in longer peptides (missed cleavages) which can be used as a diagnostic signature for the modification site.

References

-

Preparation of 4-Cyanophenylglyoxal Hydrate : Synthesis of this compound via Selenium Dioxide Oxidation. Patent Reference: WO2005/105810, Page 27.[1][2] [1]

-

Arginine-Selective Bioconjugation Mechanism : Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Source: Organic & Biomolecular Chemistry, 2016.[1]

-

General Phenylglyoxal Reactivity : The reactions of phenylglyoxal and related reagents with amino acids. Source: Takahashi, K. (1968). Journal of Biological Chemistry / PubMed.

-

Chemical Identity & CAS Verification : 4-Cyanophenylglyoxal hydrate (C9H5NO2) - PubChemLite. [1]

4-(2-Oxoacetyl)benzonitrile PubChem CID and safety data

The following technical guide details the chemical identity, safety profile, synthesis, and applications of 4-(2-Oxoacetyl)benzonitrile.

Executive Summary

This compound (also known as 4-cyanophenylglyoxal ) is a reactive

Chemical Identity & Physicochemical Properties

The compound exists primarily in two forms: the anhydrous reactive dicarbonyl and the stable hydrate formed upon exposure to atmospheric moisture.[1]

Table 1: Chemical Identification

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4-Cyanophenylglyoxal; |

| CAS Number | 20099-53-0 (Anhydrous); 19010-28-7 (Hydrate) |

| PubChem CID | (Hydrate form) |

| Molecular Formula | |

| Molecular Weight | 159.14 g/mol |

| Appearance | Yellow crystalline solid (Anhydrous); Pale yellow powder (Hydrate) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Reacts with water to form hydrate.[2][3] |

Health, Safety, and Environment (HSE) Profile

As a reactive

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][4] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1][4] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

Precautionary Protocols:

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.[1]

-

Engineering Controls: Handle strictly within a chemical fume hood to prevent inhalation of dust or vapors.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic; moisture exposure converts it to the hydrate, altering stoichiometry in precise reactions.[1]

Synthesis: Riley Oxidation Protocol

The most robust industrial and laboratory method for synthesizing this compound is the Riley Oxidation of 4-acetylbenzonitrile using Selenium Dioxide (

Experimental Workflow

Reaction:

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Selenium Dioxide (1.1 equiv) in a solvent mixture of 1,4-Dioxane:Water (95:5) .

-

Activation: Heat the mixture to 50°C until the

is fully dissolved. -

Addition: Add 4-Acetylbenzonitrile (1.0 equiv) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 90–100°C) for 4–12 hours . Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.[1]

-

Filtration (Hot): The reaction produces black elemental selenium (

) as a byproduct.[1] Filter the hot solution through a Celite pad to remove the selenium.[1] -

Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.

-

Purification: Dissolve the residue in Dichloromethane (DCM), wash with water and brine, dry over

, and recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow

Caption: Figure 1. Step-by-step workflow for the Riley Oxidation of 4-acetylbenzonitrile.

Applications in Drug Discovery

This compound is a "privileged intermediate" for synthesizing nitrogen-containing heterocycles.[1] Its dual electrophilic centers (ketone and aldehyde) allow for regiospecific condensation reactions.[1]

Key Application: Quinoxaline Synthesis

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxaline derivatives, a scaffold found in DNA-intercalating antitumor agents and kinase inhibitors.[1]

Mechanism:

-

Nucleophilic Attack: The diamine attacks the more reactive aldehyde carbonyl of the glyoxal.[1]

-

Dehydration: Formation of a Schiff base (imine).[1]

-

Cyclization: Intramolecular attack on the ketone carbonyl followed by a second dehydration yields the aromatic quinoxaline core.[1]

Visualization: Quinoxaline Formation Pathway

Caption: Figure 2.[5] Reaction mechanism for the synthesis of quinoxaline derivatives.

References

-

PubChem. 4-cyanophenylglyoxal hydrate (CID 21298601).[1] National Library of Medicine.[1] [Link][1]

-

Organic Syntheses. Selenium Dioxide Oxidation. Org.[1] Synth. 1943, 23, 100.[1] [Link]

-

MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules 2023.[1] [Link]

-

ResearchGate. Reaction between o-phenylenediamine and phenylglyoxal.[Link][1][6]

Sources

- 1. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-Acetylbenzonitrile | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | C23H25NO2 | CID 15044673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Advanced Synthetic Utility of Arylglyoxal Derivatives: A Technical Guide

Executive Summary

Arylglyoxals (

Key Technical Insight: The commercial "arylglyoxal" is almost invariably the monohydrate (

Structural Dynamics & Reactivity Profile

The utility of arylglyoxals stems from their "Reactivity Hierarchy." In solution, they exist in equilibrium between the anhydrous dicarbonyl and the gem-diol (hydrate).

The Reactivity Hierarchy

-

Aldehyde Carbon (C2): The primary electrophilic site. It reacts rapidly with nucleophiles (amines, thiols) to form hemiaminals or imines.

-

Ketone Carbon (C1): Less electrophilic due to conjugation with the aryl ring and steric hindrance. It typically reacts after the aldehyde in cyclization sequences.

-

Hydrate Equilibrium: Electron-withdrawing groups (EWGs) on the aryl ring stabilize the hydrate form, requiring harsher dehydrating conditions (e.g., azeotropic distillation or Lewis acids) to access the anhydrous aldehyde reactivity.

Visualization: The Arylglyoxal Reactivity Hub

The following diagram maps the divergent synthetic pathways accessible from the central arylglyoxal node.

Caption: Divergent synthetic pathways from the arylglyoxal core.[1][2] The hydrate equilibrium (dashed) dictates reagent handling.

Preparation Protocols: From Toxic to Scalable

While the Riley Oxidation (

Protocol A: The Modern Kornblum Oxidation (DMSO-Based)

This method converts acetophenones to arylglyoxals using DMSO as the oxidant and Iodine (

Reagents:

-

Acetophenone derivative (

equiv)[4] -

(

-

DMSO (Solvent/Oxidant, excess)

Step-by-Step Workflow:

-

Activation: Dissolve the acetophenone in DMSO (

). Add Iodine ( -

Heating: Heat the mixture to

for 2–4 hours. The solution will darken as -

Monitoring: Monitor by TLC. The intermediate phenacyl iodide is converted to the alkoxysulfonium salt, which eliminates to the glyoxal.

-

Workup: Cool to room temperature. Pour into crushed ice/water.

-

Isolation:

-

Solid Products: The arylglyoxal hydrate often precipitates as a solid. Filter and wash with cold water.

-

Liquid Products: Extract with ethyl acetate, wash with sodium thiosulfate (to remove residual iodine), and concentrate.

-

-

Validation: Check melting point. Phenylglyoxal monohydrate melts at

. Anhydrous is a yellow oil/liquid.

Mechanistic Note: DMSO acts as the oxygen donor. The liberation of dimethyl sulfide (DMS) is a byproduct—perform in a fume hood.

Heterocyclic Construction: The Quinoxaline Scaffold

The reaction of arylglyoxals with o-phenylenediamines (OPD) is the most robust method for synthesizing quinoxalines. This reaction is often quantitative and requires no metal catalyst.

Mechanism of Regioselective Condensation

Understanding the stepwise mechanism allows for troubleshooting when using substituted diamines.

-

Step 1 (Fast): Nucleophilic attack of the diamine on the aldehyde carbon of the arylglyoxal.

-

Step 2: Dehydration to form the mono-imine.

-

Step 3 (Slow): Intramolecular attack on the ketone carbon.

-

Step 4: Aromatization via dehydration.

Visualization: Quinoxaline Formation Pathway

Caption: Stepwise condensation mechanism. The initial attack targets the highly reactive aldehyde C2 position.

Experimental Protocol: Catalyst-Free Aqueous Synthesis

Recent "Green Chemistry" literature supports using water as the sole solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction.

-

Mix: 1.0 mmol Arylglyoxal hydrate + 1.0 mmol o-phenylenediamine in 5 mL water.

-

Stir: Room temperature for 10–30 minutes.

-

Observe: Product precipitates out.

-

Yield: Typically >90%.[5] Recrystallize from ethanol if necessary.

Multicomponent Reactions (MCRs)[1][7][8]

Arylglyoxals serve as excellent inputs for MCRs due to their dual electrophilic sites.

The Groebke-Blackburn-Bienaymé (GBB) Variation

While standard GBB uses simple aldehydes, using arylglyoxals introduces a ketone handle for further functionalization.

Reaction: Arylglyoxal + 2-Aminopyridine + Isocyanide

-

Conditions: Catalyst (e.g.,

or simple Bronsted acids), MeOH, RT. -

Outcome: Fused imidazo-heterocycles with a pendant aroyl group, valuable for kinase inhibitor scaffolds.

Synthesis of Pyrroles (Paal-Knorr Variation)

Reaction: Arylglyoxal + 1,3-Dicarbonyl (e.g., acetylacetone) + Enaminone.

-

Solvent: Water or Water/EtOH.[6]

-

Mechanism: Involves a cascade of Knoevenagel condensation followed by Michael addition and cyclization.

-

Data Summary:

| Component A | Component B | Solvent | Time | Yield | Ref |

| Phenylglyoxal | Acetylacetone | 30 min | 92% | [4] | |

| 4-Cl-Phenylglyoxal | Ethyl acetoacetate | 45 min | 88% | [4] |

References

-

Riley Oxidation (Classic): Riley, H. A.; Gray, A. R.[4] "Phenylglyoxal."[4][7] Organic Syntheses, Coll.[2] Vol. 2, p.509 (1943).

-

Kornblum Oxidation (Review): Deka, B., et al. "Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation."[2] Topics in Current Chemistry, 380, Article 1 (2021).[8]

-

Quinoxaline Synthesis: "Methods of Preparation of Quinoxalines." Encyclopedia.pub (2023).

-

Green Pyrrole Synthesis: "A green method for the synthesis of pyrrole derivatives using arylglyoxals... in water."[6] Molecular Diversity (via PubMed).

-

Arylglyoxals in MCRs: "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions." RSC Advances (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Applications of 4-Cyanophenylglyoxal

This technical guide details the reactivity, mechanistic nuances, and applications of 4-cyanophenylglyoxal (4-CPG) .[1] It is designed for researchers requiring precise control over arginine bioconjugation and heterocyclic synthesis.

Core Electronic Structure & Reactivity Profile

4-Cyanophenylglyoxal (4-CPG) is a specialized

The Hammett Influence

The reactivity of phenylglyoxals follows a linear free-energy relationship governed by the electronic effects of the aryl substituent. The cyano group (

-

Enhanced Electrophilicity: The 4-CN group pulls electron density from the aromatic ring, which in turn destabilizes the adjacent carbonyl carbons (C1 and C2).[1] This lowers the LUMO energy, making the

-dicarbonyl core significantly more susceptible to nucleophilic attack compared to unsubstituted PGO ( -

Hydration Equilibrium: In aqueous media, arylglyoxals exist in equilibrium between the free aldehyde and the gem-diol (hydrate).[1] The electron-withdrawing 4-CN group stabilizes the hydrate form. While this increases the thermodynamic stability of the reagent in storage, it necessitates a dehydration step (often rapid and acid/base catalyzed) prior to nucleophilic attack in aqueous kinetics.[1]

Comparative Reactivity Data

The following table summarizes the relative electronic parameters affecting the reaction rates of substituted phenylglyoxals.

| Substituent (para) | Hammett Constant ( | Electronic Effect | Predicted Electrophilicity | Hydration Constant ( |

| -NO₂ | +0.78 | Strong EWG | Very High | High |

| -CN (4-CPG) | +0.66 | Strong EWG | High | High |

| -H (PGO) | 0.00 | Neutral | Baseline | Moderate |

| -OMe | -0.27 | EDG | Low | Low |

Arginine Bioconjugation: Mechanism & Protocol

The primary application of 4-CPG in proteomics and drug development is the chemoselective modification of arginine residues. The guanidinium group of arginine reacts with the

The "Selectivity" Mechanism

The reaction proceeds through a Maillard-type condensation. Unlike lysine-targeting NHS esters, 4-CPG is highly selective for arginine at pH 7–9.[1] The 4-CN group plays a dual role: it accelerates the initial nucleophilic attack of the guanidinium nitrogen but also stabilizes the resulting adduct against hydrolysis via inductive withdrawal.

Mechanism Visualization: The pathway involves the formation of a dihydroxyimidazolidine intermediate, which can stabilize or rearrange depending on conditions.[1]

Figure 1: Stepwise mechanism of Arginine modification by 4-CPG.

The Nitrile Spectroscopic Advantage

A distinct advantage of 4-CPG over standard PGO is the nitrile stretch (C≡N) .[1]

-

IR Probe: The nitrile group absorbs in the "silent region" of the protein IR spectrum (~2220 cm⁻¹).[1]

-

Stark Effect: The frequency of this vibration is sensitive to the local electric field. Therefore, 4-CPG labeled arginine residues can serve as site-specific reporters for local electrostatic environments or conformational changes in structural biology studies.[1]

Validated Labeling Protocol

Reagents:

-

4-Cyanophenylglyoxal hydrate (freshly prepared stock in DMSO).[1]

-

Labeling Buffer: 50 mM NaHCO₃, pH 8.0 (avoid amine-based buffers like Tris which can compete, though Arg is kinetically favored).[1]

Workflow:

-

Solubilization: Dissolve protein/peptide in Labeling Buffer (0.1–1.0 mg/mL).

-

Activation: Prepare 50 mM 4-CPG stock in anhydrous DMSO.

-

Incubation: Add 4-CPG to protein at a 10:1 to 50:1 molar excess (Reagent:Protein).

-

Reaction: Incubate at 25°C for 60–120 minutes in the dark.

-

Quenching: Add excess arginine or remove reagent via desalting column (Zeba Spin or PD-10).

-

Analysis: Analyze via LC-MS (Mass shift: +157.13 Da for mono-adduct, -2 H₂O).

Heterocycle Synthesis: Quinoxalines

4-CPG is a potent building block for synthesizing quinoxaline derivatives, which are pharmacophores in many kinase inhibitors and intercalating agents.[1]

Condensation Efficiency

The condensation of 4-CPG with 1,2-diamines (e.g., o-phenylenediamine) yields 2-(4-cyanophenyl)quinoxaline.[1]

-

Kinetics: The electron-withdrawing 4-CN group on the glyoxal accelerates the initial attack of the diamine.

-

Regioselectivity: In asymmetric diamines, the more nucleophilic amine typically attacks the more electrophilic aldehyde carbon (C1) of the glyoxal first.[1]

Figure 2: Synthetic pathway for quinoxaline formation.[1]

Synthesis of the Reagent (4-CPG)

If 4-CPG is not commercially sourced, it is synthesized via Riley Oxidation .[1]

-

Substrate: 4-Cyanoacetophenone.

-

Oxidant: Selenium Dioxide (SeO₂).[1]

-

Solvent: Dioxane/Water (wet solvent is crucial to prevent polymerization of the glyoxal).[1]

-

Purification: The product crystallizes as a hydrate upon cooling and water addition.

References

-

Takahashi, K. (1968).[1] "The Reaction of Phenylglyoxal with Arginine Residues in Proteins." Journal of Biological Chemistry, 243(23), 6171-6179.[1] Link

-

Getz, M., et al. (2014).[1] "Nitrile-derivatized amino acids as infrared probes of local environment." Journal of the American Chemical Society, 136(39), 13836-13844.[1] Link[1]

-

Vandenberghe, R., et al. (1988).[1] "Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates." Biochemistry International, 17(4), 719-727.[1] Link

-

Adib, M., et al. (2021).[1] "Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets." Journal of the American Society for Mass Spectrometry, 32(10), 2459–2465.[1] Link[1]

-

Bori, I. D., et al. (2020).[1] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." Pharmaceutics, 12(6), 585.[1] Link

Sources

4-(2-Oxoacetyl)benzonitrile solubility in DMSO and methanol

Technical Whitepaper: Solvation and Stability Profile of 4-(2-Oxoacetyl)benzonitrile

Executive Summary

This technical guide addresses the solubility and stability of This compound (CAS: 76113-58-1), also known as 4-cyanophenylglyoxal. While the compound exhibits excellent physical solubility in both Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), the two solvents display fundamentally different chemical interactions with the solute.[1]

Critical Finding: DMSO is the requisite solvent for stable stock solution preparation and biological assays. Methanol, while capable of dissolving the compound, induces rapid solvolysis , converting the reactive

Physicochemical Profile

To understand the solubility behavior, we must first analyze the electrophilic nature of the molecule.[1]

| Property | Description |

| Chemical Structure | A benzene ring substituted with a nitrile group (-CN) at the para position and a glyoxal group (-CO-CHO). |

| Electronic Character | Highly electron-deficient. The nitrile and the |

| Physical State | Typically a yellow solid or oil (anhydrous); readily forms a colorless hydrate solid upon exposure to moisture. |

| Reactivity | The aldehyde carbon is highly electrophilic, making it susceptible to nucleophilic attack by water (hydration) or alcohols (acetalization).[1] |

Solubility in DMSO (The Aprotic Standard)

Dimethyl Sulfoxide (DMSO) is the industry standard for handling this compound due to its polar aprotic nature.[1] It solvates the polar nitrile and carbonyl regions via strong dipole-dipole interactions without donating protons or acting as a nucleophile under neutral conditions.

Solubility Data & Expectations

-

Solubility Limit: High (>100 mM).[1] The planar aromatic system and polar functional groups align well with DMSO’s solvation shell.

-

Stability: Excellent in anhydrous DMSO.[2]

-

Hygroscopicity Risk: DMSO is hygroscopic.[1] Absorbed water will react with the glyoxal group to form the gem-diol (hydrate) , shifting the apparent molecular weight in analysis.

Protocol: Preparation of 50 mM Stock Solution

-

Objective: Create a stable stock for High-Throughput Screening (HTS) or synthetic functionalization.

-

Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

Step-by-Step Workflow:

Figure 1: Standardized workflow for preparing stable stock solutions in DMSO.

Behavior in Methanol (The Protic Trap)

Warning: Methanol should not be used for long-term storage or quantitative stock preparation of this compound.

The Solvolysis Mechanism

Unlike DMSO, Methanol is a protic solvent and a weak nucleophile.[1] The electron-deficient aldehyde carbon of the glyoxal group is highly susceptible to attack by the methoxy oxygen.

-

Dissolution: The compound physically dissolves rapidly.

-

Reaction: Methanol attacks the aldehyde carbonyl.

-

Equilibrium: A mixture of the free aldehyde, hemiacetal, and potentially the dimethyl acetal is formed.[1]

Chemical Equation:

Visualization of Instability

Figure 2: Mechanism of hemiacetal formation in Methanol, leading to sample heterogeneity.[1]

Analytical Consequences (LC-MS)

If you analyze this compound using Methanol as the mobile phase B in HPLC/LC-MS:

-

Peak Broadening: Due to on-column interconversion between aldehyde and hemiacetal forms.

-

Mass Shift: You may observe an [M+32+H]+ peak (addition of methanol) or [M+14+H]+ (methylation artifact) alongside the parent mass.[1]

-

Recommendation: Use Acetonitrile (MeCN) and water (with 0.1% Formic Acid) for all analytical chromatography to maintain the ketone/aldehyde form.[1]

Summary of Recommendations

| Parameter | DMSO | Methanol |

| Solubility | High (>100 mM) | High (Reacts) |

| Primary Use | Stock solutions, Bio-assays, Synthesis solvent | Avoid (unless converting to acetal) |

| Storage Stability | High (if kept anhydrous) | Low (Hemiacetal formation < 1 hr) |

| Analytical Mobile Phase | N/A (Injection solvent only) | Do Not Use (Use Acetonitrile instead) |

References

-

PubChem. 4-(2-Oxoethyl)benzonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1] ResearchGate.[1] Available at: [Link]

-

Söderberg, B. C. G. Phenylglyoxal.[1][3][4] Encyclopedia of Reagents for Organic Synthesis.[1] Wiley Online Library.[1] (General reactivity of arylglyoxals).

Sources

Distinguishing 4-acetylbenzonitrile and 4-(2-oxoacetyl)benzonitrile: A Technical Guide for Advanced Synthesis

In the landscape of pharmaceutical and materials science research, the precise understanding and differentiation of structurally similar synthetic intermediates are paramount. This guide provides an in-depth technical examination of two such molecules: 4-acetylbenzonitrile and its oxidized derivative, 4-(2-oxoacetyl)benzonitrile, also known as 4-cyanophenylglyoxal. While separated by only a single oxygen atom, their reactivity profiles and synthetic utility diverge significantly, a critical consideration for researchers in drug development and organic synthesis. This document is structured to provide not just a comparative overview, but a functional guide for their synthesis, characterization, and strategic application.

Core Structural and Physicochemical Divergence

At first glance, 4-acetylbenzonitrile and this compound share a common 4-cyanophenyl scaffold. However, the transformation of the acetyl group's terminal methyl to a formyl group introduces a highly reactive α-ketoaldehyde moiety, fundamentally altering the molecule's electronic and steric properties.

4-Acetylbenzonitrile presents as a stable, crystalline solid, valued for its bifunctional nature as a ketone and a nitrile.[1][2] This allows for a range of synthetic manipulations at both the carbonyl group and the cyano group.[3] In contrast, this compound is a dicarbonyl compound, exhibiting the heightened reactivity characteristic of glyoxals.[4] This increased reactivity makes it a powerful building block for complex heterocyclic systems, but also necessitates more controlled handling and reaction conditions.

| Property | 4-acetylbenzonitrile | This compound |

| Molecular Formula | C₉H₇NO[5] | C₉H₅NO₂ |

| Molecular Weight | 145.16 g/mol [5] | 159.14 g/mol |

| Appearance | White to light yellow crystalline solid[1] | Solid (often yellow) |

| Melting Point | 55-59 °C[2] | Not widely reported, expected to be higher |

| Key Functional Groups | Ketone, Nitrile | α-Ketoaldehyde, Nitrile |

| Reactivity Profile | Moderately reactive ketone | Highly reactive dicarbonyl |

| CAS Number | 1443-80-7[5] | 20099-53-0 |

Synthetic Pathways and Methodologies

A key differentiator between these two compounds lies in their synthesis. This compound is synthetically derived from 4-acetylbenzonitrile, positioning the former as a value-added intermediate.

Synthesis of 4-acetylbenzonitrile

While various methods exist for the synthesis of 4-acetylbenzonitrile, a common laboratory-scale approach involves the Friedel-Crafts acylation of benzonitrile. However, for process scalability and to avoid the handling of highly toxic reagents like HCN, alternative routes are often preferred in industrial settings.

Synthesis of this compound via Selenium Dioxide Oxidation

The conversion of 4-acetylbenzonitrile to this compound is a classic example of a Riley oxidation, employing selenium dioxide (SeO₂) as the oxidant.[6] This method selectively oxidizes the α-methyl group of the ketone to an aldehyde.

Caption: Synthetic route from 4-acetylbenzonitrile to this compound.

Experimental Protocol: Selenium Dioxide Oxidation of 4-acetylbenzonitrile

-

Materials: 4-acetylbenzonitrile, selenium dioxide, 1,4-dioxane, water, dichloromethane, magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1.1 eq.) in a 10:1 mixture of 1,4-dioxane and water with gentle warming.

-

To the resulting solution, add 4-acetylbenzonitrile (1.0 eq.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove elemental selenium.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

-

-

Trustworthiness Note: The progress of this reaction should be carefully monitored as over-oxidation can lead to the formation of the corresponding carboxylic acid. The workup procedure is critical for the removal of selenium byproducts.

Differential Reactivity and Applications in Heterocyclic Synthesis

The presence of the α-ketoaldehyde functionality in this compound makes it a significantly more versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

Reactivity of 4-acetylbenzonitrile

The ketone in 4-acetylbenzonitrile undergoes standard carbonyl reactions such as reduction to an alcohol, reductive amination, and condensation reactions. It serves as a building block for various pharmaceuticals, including antimalarial isonitriles and certain anesthetic agents.[3] For instance, it can be used in the synthesis of imidazole derivatives.

Enhanced Reactivity of this compound

The adjacent aldehyde and ketone groups in this compound provide two electrophilic centers, enabling a variety of cyclocondensation reactions. This dual reactivity is highly valuable for the construction of complex molecular architectures.

-

Quinoxaline Synthesis: A hallmark reaction of α-dicarbonyl compounds is their condensation with 1,2-diamines to form quinoxalines.[7][8][9] this compound readily reacts with substituted o-phenylenediamines to yield a diverse library of 2-(4-cyanophenyl)quinoxalines, which are investigated for a range of biological activities, including as anticancer agents.[10]

-

Triazole Synthesis: The α-ketoaldehyde moiety can also participate in reactions to form triazole rings, which are another important class of heterocyclic compounds in drug discovery.[11][12][13]

Caption: Differential synthetic utility in heterocyclic chemistry.

Spectroscopic Differentiation: A Practical Guide

The structural differences between 4-acetylbenzonitrile and this compound are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

4-acetylbenzonitrile: The ¹H NMR spectrum is characterized by a singlet for the methyl protons (CH₃) typically around δ 2.6 ppm. The aromatic protons appear as two doublets in the range of δ 7.7-8.1 ppm, consistent with a para-substituted benzene ring.[14]

-

This compound: The most significant difference is the disappearance of the methyl singlet and the appearance of a new singlet for the aldehydic proton (CHO) at a much lower field, typically in the range of δ 9.5-10.5 ppm. The aromatic proton signals will also show a downfield shift due to the increased electron-withdrawing nature of the α-ketoaldehyde group.

¹³C NMR:

-

4-acetylbenzonitrile: The spectrum will show a signal for the methyl carbon around δ 26-28 ppm and the ketonic carbonyl carbon around δ 197 ppm. The nitrile carbon appears around δ 118 ppm.[5]

-

This compound: The methyl carbon signal is absent. Two carbonyl carbon signals will be present: one for the ketone and one for the aldehyde, typically in the range of δ 185-200 ppm. The aldehydic carbonyl is generally more deshielded.

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

4-acetylbenzonitrile: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ketone around 1680-1700 cm⁻¹. The C≡N stretch of the nitrile group will appear around 2220-2230 cm⁻¹.[5]

-

This compound: The IR spectrum will show two distinct C=O stretching bands. The aldehydic C=O stretch typically appears at a higher frequency (around 1710-1730 cm⁻¹) than the ketonic C=O stretch (around 1680-1700 cm⁻¹). The C-H stretch of the aldehyde may also be visible as a weak band around 2720-2820 cm⁻¹. The C≡N stretch will be present as in the starting material.

Mass Spectrometry (MS)

-

4-acetylbenzonitrile: The molecular ion peak (M⁺) will be observed at m/z 145. A prominent fragment ion will be observed at m/z 130, corresponding to the loss of the methyl group ([M-CH₃]⁺).[15]

-

This compound: The molecular ion peak (M⁺) will be at m/z 159. The fragmentation pattern will be more complex due to the presence of two carbonyl groups. Expect to see fragments corresponding to the loss of CO (m/z 131) and the formyl group ([M-CHO]⁺ at m/z 130).

Conclusion

The distinction between 4-acetylbenzonitrile and this compound is a clear illustration of how a subtle structural modification can lead to a profound change in chemical reactivity and synthetic potential. While 4-acetylbenzonitrile is a stable and useful bifunctional building block, its oxidized counterpart, this compound, offers enhanced reactivity as an α-ketoaldehyde, making it a highly valuable intermediate for the construction of diverse and complex heterocyclic scaffolds. For researchers and drug development professionals, a thorough understanding of their respective properties, synthesis, and spectroscopic signatures is essential for their effective and strategic utilization in the pursuit of novel therapeutics and advanced materials.

References

-

PubChem. 4'-Cyanoacetophenone. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. Available from: [Link]

-

Wikipedia. Riley oxidation. Available from: [Link]

-

NIST. Benzonitrile, 4-acetyl-. NIST WebBook. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

ResearchGate. Green synthesis of quinoxaline and substituted quinoxalines. Available from: [Link]

-

National Center for Biotechnology Information. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available from: [Link]

-

ResearchGate. (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

Science Trove. Reactions of dicarbonyl compounds. Available from: [Link]

-

ACS Publications. Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic. Available from: [Link]

-

mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available from: [Link]

-

PubChem. 4-(2-Oxo-2-phenylacetyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

-

Patsnap. Advances in Carbonyl Chemistry for Medical Application. Available from: [Link]

-

ACS Publications. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 3. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]

- 4. Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mtieat.org [mtieat.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum [chemicalbook.com]

- 15. Benzonitrile, 4-acetyl- [webbook.nist.gov]

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-oxoacetyl)benzonitrile via Riley Oxidation

Introduction & Scope

The synthesis of This compound represents a critical transformation in medicinal chemistry, converting a standard acetyl group into a highly reactive 1,2-dicarbonyl (glyoxal) moiety. This functionality is a "privileged structure" for the synthesis of bioactive heterocycles, particularly quinoxalines (via condensation with diamines) and imidazoles, which are ubiquitous in oncology and infectious disease drug discovery.

This Application Note details a robust, scalable protocol using Riley Oxidation . Unlike halogenation-DMSO routes (Kornblum oxidation), which generate lachrymatory intermediates, the Selenium Dioxide (

Key Advantages of this Protocol

-

Direct Oxidation: One-step conversion of

to -

Scalability: Suitable for gram-to-multigram scale synthesis.

-

Selectivity: The electron-withdrawing nitrile group (

) at the para position enhances the acidity of the

Mechanistic Insight

The reaction proceeds through the Riley Oxidation mechanism.[1][2][3][4] The critical driver is the initial enolization of the ketone, followed by electrophilic attack by selenium.[1][2]

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Riley Oxidation.[3] The formation of the enol is facilitated by the para-cyano group, leading to the organoselenium intermediate which decomposes to release the target glyoxal and elemental selenium.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8] | Amount (for 100 mmol scale) | Role |

| 4-Acetylbenzonitrile | 145.16 | 1.0 | 14.5 g | Substrate |

| Selenium Dioxide ( | 110.96 | 1.0 - 1.2 | 11.1 g - 13.3 g | Oxidant |

| 1,4-Dioxane | 88.11 | Solvent | 75 - 100 mL | Solvent |

| Water (Deionized) | 18.02 | Co-solvent | 7.5 - 10 mL | Hydrolysis promoter |

| Dichloromethane (DCM) | 84.93 | Workup | ~200 mL | Extraction |

Step-by-Step Methodology

Safety Precaution:

Phase 1: Reaction Setup

-

Solvent Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine 1,4-Dioxane (75 mL) and Water (7.5 mL) .

-

Note: The presence of water is critical. Anhydrous conditions often lead to lower yields because water is required to hydrolyze the selenite ester intermediate.

-

-

Oxidant Activation: Add Selenium Dioxide (11.1 g, 100 mmol) to the solvent mixture.

-

Dissolution: Heat the mixture gently to 50°C with stirring until the

is completely dissolved. A clear, colorless to slightly yellow solution should result. -

Substrate Addition: Add 4-Acetylbenzonitrile (14.5 g, 100 mmol) in one portion.

Phase 2: Reaction & Reflux[5]

-

Reflux: Attach a reflux condenser. Raise the temperature to 90°C - 100°C (gentle reflux).

-

Monitoring: Stir at reflux for 12 hours .

-

Visual Cue: The precipitation of black/red elemental selenium (

) indicates the reaction is progressing. -

TLC Monitoring: Use 30% EtOAc in Hexanes. The starting material (

) should disappear, replaced by the more polar glyoxal spot (

-

Phase 3: Workup & Purification[5]

-

Hot Filtration: While the solution is still warm (~50°C), filter it through a pad of Celite to remove the precipitated metallic selenium.

-

Caution: The grey/red solid is toxic selenium metal. Dispose of as hazardous waste.

-

-

Concentration: Rinse the Celite pad with a small amount of dioxane. Concentrate the filtrate under reduced pressure (Rotovap) to remove the dioxane/water azeotrope. A yellow/orange oily residue or solid will remain.

-

Extraction: Dissolve the residue in Dichloromethane (150 mL) . Wash with Water (2 x 50 mL) to remove selenous acid residues.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to dryness. -

Final Purification:

-

Crude Yield: Typically 85-90%.

-

Recrystallization: If high purity is required, recrystallize from Toluene or a mixture of EtOAc/Hexanes.

-

Storage: The product is hygroscopic.[9] Store in a desiccator or under inert gas.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Quality Control & Characterization

The product exists in equilibrium with its hydrate in the presence of moisture. The data below corresponds to the anhydrous dicarbonyl form.

Expected NMR Data ( )

-

Aldehyde Proton (CHO): A singlet at

9.60 - 9.65 ppm . This is the diagnostic peak confirming oxidation. -

Aromatic Protons: Two doublets (AA'BB' system) centered around

7.8 - 8.3 ppm . The protons ortho to the carbonyl will be more deshielded (~8.2 ppm) than those ortho to the nitrile (~7.8 ppm). -

Absence of Methyl: The starting material singlet at

2.6 ppm must be absent.

Infrared Spectroscopy (IR)

-

Nitrile (

): Sharp band at ~2230 cm⁻¹. -

Carbonyls (

): Two bands.-

Ketone: ~1680 cm⁻¹.

-

Aldehyde: ~1720 cm⁻¹.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of Se-ester. | Ensure water (10% v/v) is present in the dioxane solvent system. |

| Product is a "Sticky Solid" | Hydrate formation. | Azeotrope with toluene to remove water, or dry under high vacuum with |

| Red Color in Product | Colloidal Selenium contamination. | Pass the DCM solution through a short plug of silica gel or activated charcoal before final evaporation. |

| Over-oxidation | Formation of carboxylic acid. | Strictly control temperature (do not exceed 100°C) and stop reaction immediately upon consumption of starting material. |

References

-

Riley, H. L., et al. (1932). The Selenium Dioxide Oxidation Mechanism. Journal of the Chemical Society.[1][4] (Foundational reference for the named reaction).

-

NRO Chemistry. (2019). Riley Oxidation: Mechanism and Experimental Procedure. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 9. Selenium dioxide | 7446-08-4 [chemicalbook.com]

Application Notes & Protocols: The Riley Oxidation of 4-Acetylbenzonitrile

A Comprehensive Guide to the Synthesis of 4-Cyanophenylglyoxal using Selenium Dioxide

Introduction and Significance

The Riley oxidation, first reported by Harry Lister Riley in 1932, is a powerful and selective method for the oxidation of α-methylene groups adjacent to a carbonyl, yielding a 1,2-dicarbonyl compound.[1][2] This transformation is mediated by selenium dioxide (SeO₂), a reagent that has become indispensable for various oxidative processes in organic synthesis.[3][4]

This guide provides a detailed protocol for the Riley oxidation of 4-acetylbenzonitrile to produce 4-cyanophenylglyoxal. The starting material, 4-acetylbenzonitrile, is a readily available aromatic ketone featuring an activated methyl group ripe for oxidation.[5][6] The product, 4-cyanophenylglyoxal, is a valuable α-ketoaldehyde. Such motifs are highly sought-after building blocks in medicinal chemistry and drug development.[7] The dual carbonyl functionality provides a versatile handle for the synthesis of complex heterocyclic scaffolds, while the nitrile group can be further elaborated, making it a key intermediate for various pharmaceutical agents.[5][8]

The Mechanism of Riley Oxidation

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The oxidation of an activated methyl group adjacent to a carbonyl proceeds through a well-investigated pathway.[1]

-

Enolization: The reaction is initiated by the acid-catalyzed tautomerization of the ketone (4-acetylbenzonitrile) to its more nucleophilic enol form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium center of selenium dioxide (or its hydrated form, selenous acid, H₂SeO₃).[1][9][10]

-

Dehydration & Rearrangement: A subsequent rearrangement and loss of a water molecule forms a key intermediate.

-

Hydration and Elimination: Attack by water at the α-carbon, followed by the elimination of elemental selenium (Se⁰) and selenic acid, yields the final 1,2-dicarbonyl product, 4-cyanophenylglyoxal.[1][9][10] The precipitation of red amorphous selenium is often a visual indicator of reaction progress.

Caption: Figure 1: Mechanism of the Riley Oxidation.

Critical Safety Precautions

WARNING: Selenium compounds are highly toxic and teratogenic. All operations involving selenium dioxide must be performed with extreme caution inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Handling: Do not breathe selenium dioxide dust.[11][12] Handle the solid reagent carefully to avoid generating airborne particles. Use a spatula for transfers within the fume hood.

-

Engineering Controls: A high-efficiency fume hood is mandatory for this procedure to prevent inhalation of volatile and toxic selenium species.[3]

-

Waste Disposal: All selenium-containing waste, including the red selenium precipitate, contaminated glassware, and filtrates, must be collected in a designated, sealed hazardous waste container. Do not dispose of selenium waste down the drain.[13][14] Consult your institution's environmental health and safety guidelines for proper disposal procedures.

-

Accidental Exposure:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention.[12]

-

Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention.

-

Ingestion: If swallowed, immediately call a poison control center or doctor.[12]

-

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-cyanophenylglyoxal from 4-acetylbenzonitrile on a laboratory scale.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Acetylbenzonitrile | 145.16 | 5.00 g | 34.4 | Starting material |

| Selenium Dioxide (SeO₂) | 110.96 | 4.20 g | 37.9 | 1.1 equivalents, Oxidant |

| 1,4-Dioxane | 88.11 | 100 mL | - | Solvent, ACS Grade |

| Deionized Water | 18.02 | 2 mL | - | Co-solvent |

| Celite® 545 | - | ~10 g | - | Filtration aid |

| Ethyl Acetate | 88.11 | ~500 mL | - | For extraction/elution |

| Hexanes | - | ~500 mL | - | For elution |

| Silica Gel | - | ~100 g | - | For column chromatography |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Reaction Setup & Execution

-

Assemble Apparatus: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

-

Charge Reagents: To the flask, add 4-acetylbenzonitrile (5.00 g, 34.4 mmol), selenium dioxide (4.20 g, 37.9 mmol, 1.1 eq.), 1,4-dioxane (100 mL), and deionized water (2 mL).

-

Scientist's Note: 1,4-Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point.[15] A small amount of water is often added to facilitate the reaction mechanism.

-

-

Heating: Heat the reaction mixture to reflux (approximately 100-101°C) with vigorous stirring. The mixture will turn dark as the reaction progresses, and a red/black precipitate of elemental selenium will form.

-

Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is generally complete within 6-12 hours.

Workup and Isolation 5. Cooling: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. 6. Filtration: Prepare a pad of Celite® in a Buchner funnel. Dilute the cooled reaction mixture with approximately 100 mL of diethyl ether or ethyl acetate and filter it through the Celite pad to remove the precipitated selenium.

- Scientist's Note: Elemental selenium is a fine precipitate that can clog filter paper. A Celite pad provides a robust filtration medium, ensuring its complete removal.[9]

- Rinsing: Wash the reaction flask and the Celite pad with additional ethyl acetate (2 x 50 mL) to ensure all the product is collected in the filtrate.

- Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield a crude yellow-orange solid or oil.

Purification 9. Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. 10. Elution: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to elute the product. Collect fractions and monitor by TLC. 11. Final Concentration: Combine the pure fractions containing the product and concentrate them under reduced pressure to yield 4-cyanophenylglyoxal as a yellow solid. A typical yield is in the range of 65-80%.

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure the temperature is maintained at reflux. |

| Product degradation. | Avoid excessively long reaction times. The product can be sensitive to prolonged heat. | |

| Loss during workup. | Ensure thorough washing of the Celite pad. Be careful during solvent extractions if performed. | |

| Multiple Side Products | Over-oxidation or side reactions. | Use a stoichiometric amount of SeO₂ (1.0-1.2 eq.). Using a large excess can lead to side reactions.[9] |

| Impure starting material. | Ensure the purity of 4-acetylbenzonitrile before starting. | |

| Difficulty in Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be required. |

| Product is unstable on silica. | Minimize the time the product spends on the silica gel column. Consider using a different stationary phase if issues persist. |

Applications in Drug Discovery

The product, 4-cyanophenylglyoxal, is an example of an α-ketoaldehyde, a class of compounds with significant utility in pharmaceutical development.

-

Scaffold for Heterocycles: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles like quinoxalines, imidazoles, and pyrazines, which are privileged structures in many approved drugs.

-

Enzyme Inhibition: Aldehyde functionalities are known to interact with biological targets, and aldehyde oxidase is a key enzyme in the metabolism of many drugs.[16] The presence of an aldehyde can be crucial for a molecule's pharmacokinetic profile and efficacy.

-

Bio-conjugation and Prodrugs: The reactive aldehyde can be used as a chemical handle for covalent modification or as part of a prodrug strategy where the active compound is released under specific physiological conditions.[8]

References

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (2022, March 12). Riley Oxidation [Video]. YouTube. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 4-Acetylbenzonitrile. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Riley oxidation. Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Riley oxidation (Selenium dioxide oxidation). Retrieved from [Link]

-

ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

-

Liu, D., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1852. [Link]

-

Płaczek, M. A., et al. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(12), 2073. [Link]

-

NPTEL. (n.d.). Module 1: Oxidation Reactions. Retrieved from [Link]

-

Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. [Link]

-

Zenodo. (1987). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Retrieved from [Link]

- Google Patents. (2007). CN101092377A - Method for preparing 4-methoxy-benzonitrile through 'one pot metho'.

-

Sanoh, S., et al. (2015). Significance of Aldehyde Oxidase During Drug Development: Effects on Drug Metabolism, Pharmacokinetics, Toxicity, and Efficacy. Drug Metabolism and Pharmacokinetics, 30(1), 45-55. [Link]

-

Carlo Erba Reagents. (n.d.). 111350 - Selenium dioxide - Safety Data Sheet. Retrieved from [Link]

-

Chembase.cn. (n.d.). 1443-80-7 4-Acetylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (2015). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. Retrieved from [Link]

-

OSTI.GOV. (2022). Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Selenium(IV) oxide. Retrieved from [Link]

-

Patsnap. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals. Retrieved from [Link]

- Google Patents. (2018). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

-

Nexchem Ltd. (2023). SAFETY DATA SHEET - Selenium Dioxide. Retrieved from [Link]

Sources

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. adichemistry.com [adichemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]

- 9. Riley Oxidation | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. fishersci.fi [fishersci.fi]

- 14. carlroth.com [carlroth.com]

- 15. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for synthesizing quinoxaline derivatives using 4-cyanophenylglyoxal

Application Note: Synthesis of 2-(4-Cyanophenyl)quinoxaline Derivatives

Introduction & Scope

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and anti-inflammatory properties. This protocol details the synthesis of 2-(4-cyanophenyl)quinoxaline via the condensation of 4-cyanophenylglyoxal with o-phenylenediamine .

The inclusion of the 4-cyanophenyl moiety is strategically significant in drug design; the nitrile group (-CN) acts as a robust hydrogen bond acceptor and a metabolic "handle," while its electron-withdrawing nature modulates the electronic properties of the quinoxaline core.

Key Advantages of this Protocol:

-

Regioselectivity: The use of unsubstituted o-phenylenediamine with an arylglyoxal yields a single regioisomer (2-substituted).

-